molecular formula C15H16FN B7529235 N-benzyl-2-(4-fluorophenyl)ethanamine

N-benzyl-2-(4-fluorophenyl)ethanamine

Cat. No. B7529235
M. Wt: 229.29 g/mol
InChI Key: CGCXPWUESCUNNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-(4-fluorophenyl)ethanamine, also known as 4-FEA, is a chemical compound that belongs to the phenethylamine class. It is a psychoactive substance that has been used for scientific research purposes. 4-FEA is a derivative of amphetamine and shares similar properties with other amphetamine compounds.

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-fluorophenyl)ethanamine is similar to other amphetamine compounds. It acts as a releasing agent for neurotransmitters such as dopamine, norepinephrine, and serotonin. This leads to an increase in their concentration in the brain, resulting in the stimulant effect. N-benzyl-2-(4-fluorophenyl)ethanamine also inhibits the reuptake of these neurotransmitters, prolonging their effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-benzyl-2-(4-fluorophenyl)ethanamine include increased heart rate, blood pressure, and body temperature. It also leads to increased alertness, energy, and euphoria. N-benzyl-2-(4-fluorophenyl)ethanamine has been found to have a similar effect on the brain as other amphetamine compounds, leading to increased neurotransmitter release and inhibition of reuptake.

Advantages and Limitations for Lab Experiments

The advantages of using N-benzyl-2-(4-fluorophenyl)ethanamine in lab experiments include its relatively easy synthesis process and its similarity to other amphetamine compounds. This makes it a useful tool for studying the effects of amphetamines on the brain. However, the limitations of using N-benzyl-2-(4-fluorophenyl)ethanamine in lab experiments include its potential for abuse and its lack of clinical data. It is important to use caution when handling N-benzyl-2-(4-fluorophenyl)ethanamine and to follow proper safety protocols.

Future Directions

There are several future directions for research on N-benzyl-2-(4-fluorophenyl)ethanamine. One area of interest is its potential as a treatment for psychiatric disorders such as depression and anxiety. Another area of research is its potential for use in drug discovery and development. Researchers may also explore the potential of N-benzyl-2-(4-fluorophenyl)ethanamine for use in neuroimaging studies to better understand its effects on the brain. Finally, further studies may be conducted to better understand the long-term effects of N-benzyl-2-(4-fluorophenyl)ethanamine use on the brain and body.

Synthesis Methods

The synthesis of N-benzyl-2-(4-fluorophenyl)ethanamine involves the reaction between benzylamine and 4-fluoroacetophenone in the presence of a reducing agent. The reduction of the ketone group results in the formation of N-benzyl-2-(4-fluorophenyl)ethanamine. The synthesis process is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

N-benzyl-2-(4-fluorophenyl)ethanamine has been used in scientific research to study its effects on the central nervous system. It has been found to have a stimulant effect on the brain, similar to other amphetamine compounds. Researchers have used N-benzyl-2-(4-fluorophenyl)ethanamine to study its effects on neurotransmitter release, reuptake, and metabolism. It has also been used to study its effects on behavior, cognition, and mood.

properties

IUPAC Name

N-benzyl-2-(4-fluorophenyl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN/c16-15-8-6-13(7-9-15)10-11-17-12-14-4-2-1-3-5-14/h1-9,17H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCXPWUESCUNNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCCC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.